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molecular formula C11H16N2O B8718877 6-Piperidin-1-ylmethyl-pyridin-3-ol

6-Piperidin-1-ylmethyl-pyridin-3-ol

Cat. No. B8718877
M. Wt: 192.26 g/mol
InChI Key: POGUDLUEHYZWBR-UHFFFAOYSA-N
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Patent
US07423147B2

Procedure details

To a solution of (5-hydroxy-pyridin-2-yl)-piperidin-1-yl-methanone (1.30 g, 6.31 mmol) in THF (100 mL) was added borane-dimethylsulfide complex (1.75 mL, 18.9 mmol). After 18 h the solvent was removed and the residue was diluted with MeOH (50 mL) and heated to 60° C. After 2 h the solvent was evaporated and chromatography of the residue (SiO2: 4-8% 2 M NH3 in MeOH/DCM) gave the title compound as an oil (0.225 g, 17%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
4%
Yield
17%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=O)=[N:6][CH:7]=1>C1COCC1>[NH3:6].[N:10]1([CH2:8][C:5]2[N:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C(=O)N1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 h the solvent was removed
Duration
18 h
ADDITION
Type
ADDITION
Details
the residue was diluted with MeOH (50 mL)
CUSTOM
Type
CUSTOM
Details
After 2 h the solvent was evaporated
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 4%
Name
Type
product
Smiles
N1(CCCCC1)CC1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.225 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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